molecular formula C13H14N2O B13942401 3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine

3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine

Cat. No.: B13942401
M. Wt: 214.26 g/mol
InChI Key: LBGXDXKWOLRZAZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methoxy group and a 2-methylpyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine typically involves the following steps:

    Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The resulting amine is coupled with 2-methylpyridine-4-boronic acid using a palladium-catalyzed Suzuki coupling reaction to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.

Scientific Research Applications

3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: A precursor in the synthesis of 3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine.

    2-Methylpyridine: Another precursor used in the synthesis.

    4-Methoxy-2-methylbenzenamine: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-methoxy-4-(2-methylpyridin-4-yl)aniline

InChI

InChI=1S/C13H14N2O/c1-9-7-10(5-6-15-9)12-4-3-11(14)8-13(12)16-2/h3-8H,14H2,1-2H3

InChI Key

LBGXDXKWOLRZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C=C(C=C2)N)OC

Origin of Product

United States

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